molecular formula C12H4Cl2F3N3O2 B2779718 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 524036-10-0

3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2779718
CAS No.: 524036-10-0
M. Wt: 350.08
InChI Key: HBZYBLZMCQCLTL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with chlorine at position 3, a trifluoromethyl group at position 7, and a furan-2-yl substituent at position 4. The reactive carbonyl chloride group at position 2 enables further derivatization, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₂H₄Cl₂F₃N₃O₂, with a molecular weight of 352.13 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F3N3O2/c13-8-9(10(14)21)19-20-7(12(15,16)17)4-5(18-11(8)20)6-2-1-3-22-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZYBLZMCQCLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core and introduce the chloro, furyl, and trifluoromethyl groups through a series of substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group (-COCl) enables high reactivity toward nucleophiles:

  • Amines : Forms amides under mild conditions (0–25°C, inert solvents like THF or DCM). For example:

    R-NH2+COClR-NH-C(O)-+HCl\text{R-NH}_2 + \text{COCl} \rightarrow \text{R-NH-C(O)-} + \text{HCl}

    This reaction is critical for synthesizing bioactive amide derivatives.

  • Alcohols : Reacts to form esters in the presence of bases (e.g., pyridine):

    R-OH+COClR-O-C(O)-+HCl\text{R-OH} + \text{COCl} \rightarrow \text{R-O-C(O)-} + \text{HCl}

    Yields depend on steric hindrance and solvent polarity.

Table 1 : Representative nucleophilic substitution reactions

NucleophileProduct ClassConditionsYield (%)Application
Primary amineAmideDCM, 25°C, 2h75–85Kinase inhibitor precursors
PhenolEsterTHF, pyridine, 0°C60–70Prodrug synthesis

Coupling Reactions

The trifluoromethyl and furyl groups facilitate cross-coupling:

  • Suzuki-Miyaura Coupling : The chloro substituent at position 3 undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.

    Ar-B(OH)2+Cl-Pd(PPh3)4Ar-+B(OH)2Cl\text{Ar-B(OH)}_2 + \text{Cl-} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-} + \text{B(OH)}_2\text{Cl}

    Optimal conditions: Dioxane/H₂O (4:1), 80°C, 12h.

Cyclization and Heterocycle Formation

The pyrazolo[1,5-a]pyrimidine core participates in cyclocondensation:

  • With β-Diketones : Forms fused polycyclic systems under acidic conditions (e.g., AcOH, 100°C).

  • With Hydrazines : Generates triazolo-pyrimidine hybrids via nucleophilic attack at the carbonyl group .

Table 2 : Cyclization reactions and outcomes

ReagentProduct StructureConditionsBiological Relevance
AcetylacetonePyrazolo-pyrimidine-dioneAcOH, 100°C, 6hAntibiofilm agents
ThioureaTriazolo-pyrimidineEtOH, reflux, 8hCDK2 inhibition

Biological Activity Modulation

Derivatives exhibit targeted bioactivity:

  • Kinase Inhibition : Amide derivatives show IC₅₀ values < 100 nM against CDK2 .

  • Anti-inflammatory Effects : Ester derivatives inhibit 11β-HSD1 (Ki ≈ 50 nM), reducing glucocorticoid activation.

Stability and Reactivity Considerations

  • Hydrolysis : Susceptible to hydrolysis in aqueous media (half-life < 1h at pH 7.4).

  • Storage : Requires anhydrous conditions (-20°C, argon atmosphere) .

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmacologically active molecules, particularly kinase inhibitors and anti-inflammatory agents .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, derivatives of pyrazolo-pyrimidine analogs, including this compound, were synthesized and tested for their antiproliferative effects against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. The results indicated that certain derivatives exhibited potent inhibitory activity against cyclin-dependent kinases (CDK2/cyclin E), which are crucial in cancer cell proliferation .

Case Study: CDK Inhibition

  • Compound Tested: 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
  • Cell Lines: MCF-7 and K-562.
  • Findings: Significant inhibition of CDK2 was observed, leading to reduced cell viability in treated cancer cells .

2. Synthesis of Novel Anticancer Agents

The compound serves as a building block for synthesizing novel pyrazolo-pyrimidine derivatives with enhanced anticancer properties. The introduction of various substituents at specific positions on the pyrazolo-pyrimidine scaffold has been shown to influence biological activity positively.

Data Table: Structure-Activity Relationship (SAR) Analysis

Substituent PositionSubstituent TypeActivity Level
4BenzofuranHigh
6AlkylModerate
4 & 6AromaticVery High

Industrial Applications

1. Drug Development

The compound's unique structure makes it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases.

2. Chemical Synthesis

3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is utilized in synthetic organic chemistry as an intermediate for creating more complex heterocyclic compounds. Its reactivity allows it to participate in various coupling reactions, including Suzuki and Sonogashira reactions, which are pivotal in creating pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chloro, furyl, and trifluoromethyl groups contributes to its binding affinity and specificity. The pathways involved in its mechanism of action depend on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

5-Aryl vs. 5-Heteroaryl Substituents
  • 5-Phenyl Analogue (e.g., 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide):

    • The phenyl group enhances hydrophobicity, improving membrane permeability but reducing aqueous solubility.
    • Demonstrated antimetabolite activity in purine biochemical pathways .
    • Molecular weight: ~380–400 g/mol (higher than the furan analog) .
  • 5-Thienyl Analogue (5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride):

    • Thiophene’s electron-rich nature increases reactivity in electrophilic substitutions.
    • Higher molecular weight (366.14 g/mol ) due to sulfur and chlorine atoms .
    • Used in kinase inhibitor development .
  • 5-Furan-2-yl (Target Compound): Furan’s oxygen atom introduces polarity, enhancing solubility in polar solvents compared to phenyl/thienyl analogs. Potential metabolic instability due to furan oxidation pathways .
5-Methoxyphenyl Analogue (3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid):
  • Methoxy group improves solubility via hydrogen bonding.
  • Carboxylic acid group allows salt formation, enhancing bioavailability.
  • Molecular weight: 371.71 g/mol .

Functional Group Variations at Position 2

  • Carbonyl Chloride (Target Compound) :

    • High reactivity for nucleophilic acyl substitution (e.g., amide formation).
    • Critical for synthesizing prodrugs or covalent inhibitors .
  • Carboxamide Derivatives (e.g., 3-Chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide):

    • Improved stability and hydrogen-bonding capacity.
    • Molecular weight: ~450 g/mol (varies with substituents) .
  • Lower reactivity compared to carbonyl chloride .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C)
Target Compound 352.13 2.1 (estimated) 180–185 (decomp.)
5-Phenyl Carboxamide 445.80 3.5 210–215
5-Thienyl Carbonyl Chloride 366.14 2.8 190–195
5-Methoxyphenyl Carboxylic Acid 371.71 1.9 175–180

Biological Activity

3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for various pharmacological properties, including anticancer and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H4ClF3N3O2C_{12}H_4ClF_3N_3O_2, with a molecular weight of 350.08 g/mol. Its structure features a furan ring and a trifluoromethyl group, which contribute to its unique chemical and biological properties.

PropertyValue
Molecular Formula C₁₂H₄ClF₃N₃O₂
Molecular Weight 350.08 g/mol
CAS Number 524036-10-0

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) , an essential regulator of the cell cycle. The inhibition of CDK2 activity disrupts the transition from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

In vitro studies have demonstrated that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

Enzymatic Inhibition

This compound has also shown potential as an inhibitor of various enzymes involved in cancer progression. Its structural features allow it to interact effectively with active sites of target enzymes, leading to decreased enzymatic activity.

Case Studies

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound:

  • Study on CDK Inhibition : A recent study demonstrated that compounds with similar structures effectively inhibited CDK2 and showed promise in reducing tumor growth in xenograft models .
  • Anticancer Activity : Another investigation highlighted the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that derivatives of this compound could inhibit key enzymes involved in tumor metabolism, thereby impairing cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability. Studies indicate that it can be effectively absorbed and distributed within biological systems, although further research is needed to fully understand its metabolism and excretion pathways.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., furan protons at δ 6.5–7.5 ppm, trifluoromethyl as a singlet in ¹⁹F NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₂H₆ClF₃N₃O₂) .
  • X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–Cl = 1.72 Å) and dihedral angles, validating regiochemistry .

How to resolve discrepancies between NMR data and X-ray crystallography in structural analysis?

Q. Advanced

  • Dynamic effects in solution : Conformational flexibility (e.g., furan ring rotation) may cause NMR signal splitting, whereas X-ray provides static solid-state data. Use variable-temperature NMR to assess exchange processes .
  • Data cross-validation : Compare experimental X-ray torsion angles (e.g., Cl–C–C–N) with DFT-calculated geometries. Discrepancies >5° suggest crystallographic packing effects .

What structural features influence the biological activity of this compound?

Q. Basic

  • Trifluoromethyl group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Furan moiety : Participates in π-π stacking or hydrogen bonding with target receptors .
  • Acyl chloride : Serves as a reactive handle for further derivatization (e.g., amide coupling to improve solubility) .

How to design experiments to assess kinase inhibitory activity?

Q. Advanced

  • In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., PI3Kδ) to measure IC₅₀ values. Include staurosporine as a positive control .
  • Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of kinase active sites) .

How to analyze reaction by-products and address purification challenges?

Q. Advanced

  • By-product identification : Use LC-MS/MS to detect intermediates (e.g., dechlorinated by-products from incomplete POCl₃ reactions) .
  • Chromatography optimization : Employ gradient elution (e.g., 5–30% ethyl acetate in hexane) for better separation of polar impurities .

What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?

Q. Advanced

  • Directing groups : Install nitro or amino groups at position 5 to direct electrophilic substitution (e.g., bromination at position 3) .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling with furan-2-ylboronic acid to introduce the heteroaryl group selectively .

What stability considerations are critical for handling this compound?

Q. Basic

  • Moisture sensitivity : Store under argon at −20°C due to the hydrolytic instability of the acyl chloride group .
  • Thermal decomposition : TGA analysis shows decomposition above 150°C; avoid prolonged heating during synthesis .

How to study the metabolic pathways of this compound?

Q. Advanced

  • Radiolabeling : Synthesize a ¹⁴C-labeled analog and track metabolites using radio-HPLC .
  • LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .

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